molecular formula C14H4O6 B8821299 [2]benzofuro[5,4-e][2]benzofuran-1,3,6,8-tetrone CAS No. 3711-03-3

[2]benzofuro[5,4-e][2]benzofuran-1,3,6,8-tetrone

Cat. No.: B8821299
CAS No.: 3711-03-3
M. Wt: 268.18 g/mol
InChI Key: NCILSZDIXQXFQA-UHFFFAOYSA-N
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Description

Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone is a chemical compound with the molecular formula C14H4O6. It is also known by other names such as Furo[3’,4’:5,6]naphtho[1,2-c]furan-1,3,6,8-tetrone and 1,2,5,6-Naphthalenetetracarboxylic Dianhydride. This compound is characterized by its unique structure, which includes two furan rings fused to a naphthalene core, forming a tetraone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone typically involves the cyclization of naphthalene derivatives with furan rings. One common method is the reaction of 1,2,5,6-naphthalenetetracarboxylic dianhydride with furan under specific conditions to form the desired tetraone compound .

Industrial Production Methods

Industrial production of Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and the use of inert gas to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone involves its interaction with molecular targets and pathways within cells. The compound can act as an electron acceptor or donor, influencing redox reactions and cellular processes. Its unique structure allows it to interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1,2-c:5,6-c’]difuran-1,3,6,8-tetraone is unique due to its specific arrangement of furan rings and naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

3711-03-3

Molecular Formula

C14H4O6

Molecular Weight

268.18 g/mol

IUPAC Name

[2]benzofuro[5,4-e][2]benzofuran-1,3,6,8-tetrone

InChI

InChI=1S/C14H4O6/c15-11-7-3-1-5-6(10(7)14(18)19-11)2-4-8-9(5)13(17)20-12(8)16/h1-4H

InChI Key

NCILSZDIXQXFQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Origin of Product

United States

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